molecular formula C30H31ClN6 B1672793 Janus green B CAS No. 2869-83-2

Janus green B

Cat. No.: B1672793
CAS No.: 2869-83-2
M. Wt: 511.1 g/mol
InChI Key: XXACTDWGHQXLGW-UHFFFAOYSA-M
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Description

Janus Green B is a dark green to black powder belonging to the phenazine group of dyes. It was introduced by Leonor Michaelis in 1900. This compound is unique because it must be oxidized to become colored. In histology, this compound is used to stain mitochondria in living tissues, making it a vital stain .

Mechanism of Action

Target of Action

Janus Green B is a vital stain that specifically targets mitochondria . It has the ability to cross the cell membrane due to its lipophilic nature . The staining groups of this compound carry a positive charge and bind to the negatively charged inner membrane of the mitochondria .

Mode of Action

The primary interaction of this compound is with the cytochrome c oxidase present in the inner membrane of the mitochondria . This enzyme plays a crucial role in maintaining the oxidized state of the dye, resulting in a blue-green color . In the cytoplasm, the dye is reduced to a colorless state .

Biochemical Pathways

This compound is involved in the visualization of the electron transfer chain in mitochondria . The oxidation and reduction of the dye reveal alterations to this chain . The color change of the dye, from blue-green when oxidized to colorless or light pink when reduced, indicates the amount of oxygen present .

Pharmacokinetics

Its lipophilic nature allows it to cross cell membranes and reach its target, the mitochondria .

Result of Action

The action of this compound results in the staining of mitochondria, allowing for the direct observation of the shape, distribution, and movement of active mitochondria . This staining can be maintained for several hours, providing valuable insights into mitochondrial function .

Action Environment

The action of this compound is influenced by the presence of oxygen. In an oxygen-rich environment, the dye is oxidized to a blue color . In the absence of oxygen, the dye is reduced and changes to a pink color . This indicates that the efficacy and stability of this compound are dependent on environmental factors such as oxygen levels .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: Janus Green B is a vital stain that interacts with DNA. Its unique ability to specifically label mitochondria in living cells makes it invaluable for scientific research. When oxidized, this compound reveals alterations to the electron transfer chain within mitochondria .

Interactions with Biomolecules: this compound interacts with various biomolecules, including enzymes, proteins, and other cellular components. Its cationic nature allows it to bind to the negatively charged inner mitochondrial membrane. The enzyme cytochrome c oxidase maintains the dye in its oxidized state, resulting in a blue-green color. Conversely, reduction in the cytoplasm renders the dye colorless .

Cellular Effects

Influence on Cell Function: this compound impacts cell function by affecting cellular processes such as cell signaling pathways , gene expression , and cellular metabolism . Its precise localization within mitochondria allows researchers to observe mitochondrial morphology, distribution, and movement in living cells .

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory settings, this compound exhibits temporal changes. Researchers observe its stability, degradation, and any long-term effects on cellular function in in vitro or in vivo studies. These investigations provide valuable insights into its practical applications .

Dosage Effects in Animal Models

Thresholds and Toxicity: this compound’s effects vary with different dosages in animal models. Researchers study threshold effects and potential toxicity at high doses. Understanding these dose-response relationships is crucial for safe and effective use .

Metabolic Pathways

Enzymes and Metabolite Levels: Describe the metabolic pathways involving this compound. Investigate its interactions with enzymes, cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Cellular Localization: Explore how this compound is transported and distributed within cells and tissues. Investigate interactions with transporters, binding proteins, and its impact on localization or accumulation .

Subcellular Localization

Targeting Signals and Modifications: Detail the subcellular localization of this compound. Consider targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Janus Green B can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with phenazine derivatives. The reaction typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenazine derivative under alkaline conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Janus Green B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.

    Reducing Agents: Reducing agents such as sodium dithionite can reduce this compound.

Major Products Formed

Scientific Research Applications

Janus Green B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: Another phenazine dye used for staining and as a redox indicator.

    Safranin O: A basic dye used for staining in histology and microbiology.

    Neutral Red: A vital stain used for staining living cells and tissues.

Uniqueness of Janus Green B

This compound is unique in its ability to specifically stain mitochondria in living cells due to its interaction with cytochrome oxidase. This specificity makes it an invaluable tool for studying mitochondrial function and cellular respiration .

Properties

IUPAC Name

8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N6.ClH/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4;/h7-21H,5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXACTDWGHQXLGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883898
Record name Janus Green B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2869-83-2
Record name Janus Green B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2869-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Janus green B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Janus green B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13986
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Record name Phenazinium, 3-(diethylamino)-7-[2-[4-(dimethylamino)phenyl]diazenyl]-5-phenyl-, chloride (1:1)
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Record name Janus Green B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(diethylamino)-7-[[p-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
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Record name JANUS GREEN B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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